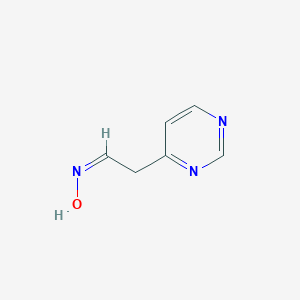

(Z)-2-(pyrimidin-4-yl)acetaldehyde oxime

Description

(Z)-2-(Pyrimidin-4-yl)acetaldehyde oxime is an oxime derivative featuring a pyrimidin-4-yl substituent at the α-position of the acetaldehyde backbone. The compound’s Z-configuration denotes the spatial arrangement of the hydroxylamine group relative to the pyrimidine ring, which influences its chemical reactivity, stability, and biological interactions.

Properties

CAS No. |

179009-39-3 |

|---|---|

Molecular Formula |

C6H7N3O |

Molecular Weight |

137.14 g/mol |

IUPAC Name |

(NZ)-N-(2-pyrimidin-4-ylethylidene)hydroxylamine |

InChI |

InChI=1S/C6H7N3O/c10-9-4-2-6-1-3-7-5-8-6/h1,3-5,10H,2H2/b9-4- |

InChI Key |

WCIYYOFNONVUQQ-WTKPLQERSA-N |

SMILES |

C1=CN=CN=C1CC=NO |

Isomeric SMILES |

C1=CN=CN=C1C/C=N\O |

Canonical SMILES |

C1=CN=CN=C1CC=NO |

Synonyms |

4-Pyrimidineacetaldehyde, oxime, (Z)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural analogs and their properties:

Key Observations:

- Pyrimidinyl vs.

- Configuration Effects : The Z-configuration in the target compound and (Z)-DMCHA contrasts with the E-configuration in acetaldehyde oxime and (E)-2-methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde oxime. This stereochemical difference impacts molecular geometry, influencing interactions with biological targets (e.g., pheromone receptors in beetles) .

Physicochemical Properties

- Solubility: The hydroxyphenyl analog (Z)-[(4-hydroxyphenyl)acetaldehyde oxime] exhibits slight water solubility due to its polar phenolic group, whereas the pyrimidinyl analog’s solubility is likely reduced by the heteroaromatic ring’s hydrophobicity .

- Stability : Oximes with bulky substituents (e.g., 3,3-dimethylcyclohexyl in (Z)-DMCHA) may exhibit enhanced steric protection of the oxime group, reducing susceptibility to hydrolysis compared to simpler analogs like acetaldehyde oxime .

Analytical Data

- Chromatography : The patent-derived compound in , featuring a trifluoromethyl-pyrimidinyl group, showed an HPLC retention time of 1.25 minutes under specific conditions (SQD-FA05), suggesting moderate polarity. Comparable methods (e.g., GC-FID with a 30 m capillary column) could resolve this compound from its E-isomer, as seen in acetaldehyde oxime derivatization studies .

- Mass Spectrometry: Fragmentation patterns of related aldehydes (e.g., m/z 152 and 109 in (E)-DMCHA) highlight diagnostic ions for cyclohexylidene groups, whereas pyrimidinyl-containing compounds may produce fragments like m/z 80 (C₄H₄N₂⁺) characteristic of the pyrimidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.